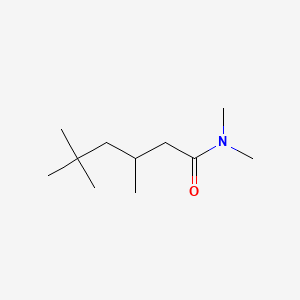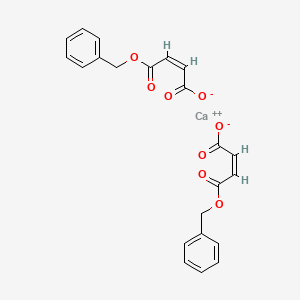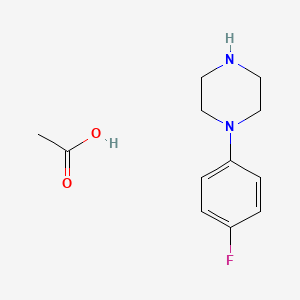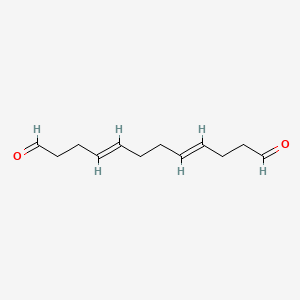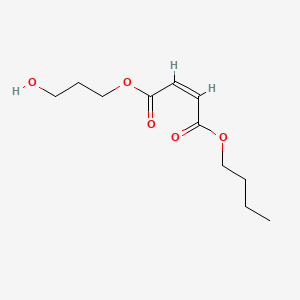
Butyl 2-hydroxymethylethyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-hydroxymethylethyl maleate is an organic compound with the molecular formula C11H18O5. It is a maleate ester, which means it is derived from maleic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxymethylethyl maleate can be synthesized through the esterification of maleic acid with butanol in the presence of an acidic catalyst. The reaction typically involves heating maleic acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors and ion-exchange resins as catalysts. These methods allow for efficient and scalable production of the compound. The use of ion-exchange resins, such as Amberlyst-15, provides a more environmentally friendly alternative to traditional homogeneous acid catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-hydroxymethylethyl maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: The exchange of the ester group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Maleic acid, butanol, sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.
Transesterification: Another alcohol, acid or base catalyst, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Maleic acid and butanol.
Transesterification: A different ester and the original alcohol.
Aplicaciones Científicas De Investigación
Butyl 2-hydroxymethylethyl maleate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of esterification and hydrolysis reactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of butyl 2-hydroxymethylethyl maleate involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as an intermediate, facilitating the formation of esters from carboxylic acids and alcohols. In hydrolysis reactions, it undergoes cleavage to produce the corresponding carboxylic acid and alcohol. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl maleate: Another ester of maleic acid, used in similar applications such as adhesives and coatings.
Diethyl maleate: An ester of maleic acid with ethanol, used in the synthesis of various organic compounds.
Dimethyl maleate: An ester of maleic acid with methanol, used as an intermediate in organic synthesis.
Uniqueness
Butyl 2-hydroxymethylethyl maleate is unique due to its specific structure, which provides distinct properties and reactivity compared to other maleate esters. Its hydroxymethylethyl group offers additional functionalization possibilities, making it a versatile compound for various applications .
Propiedades
Número CAS |
85909-47-3 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-O-butyl 4-O-(3-hydroxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5- |
Clave InChI |
GONDRPXUQQSJOK-WAYWQWQTSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C\C(=O)OCCCO |
SMILES canónico |
CCCCOC(=O)C=CC(=O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
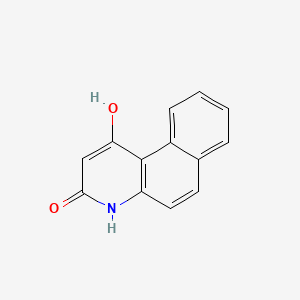
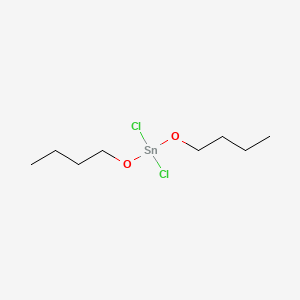
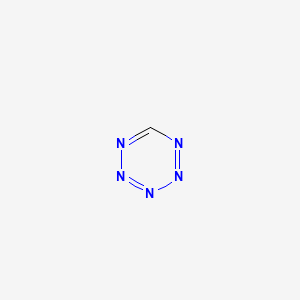

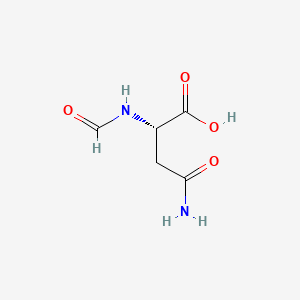
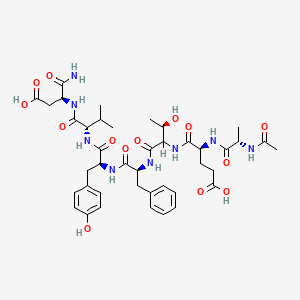
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
